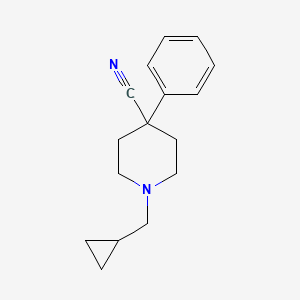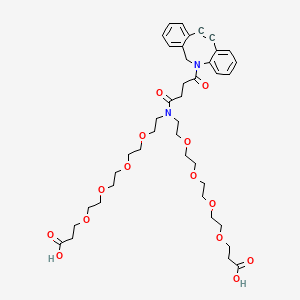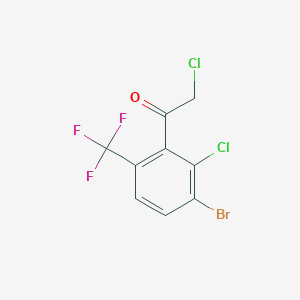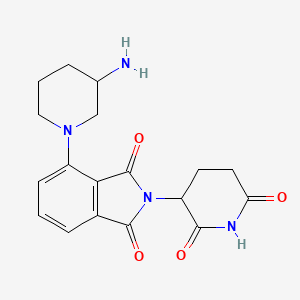
4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and piperidine derivatives. Common synthetic routes may involve:
Amidation Reactions: Combining isoindoline derivatives with piperidine derivatives under specific conditions.
Cyclization Reactions: Forming the isoindoline ring structure through cyclization processes.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield simpler amine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: can be compared with other isoindoline derivatives and piperidine derivatives.
Unique Features: Its unique structure may confer specific biological activities that distinguish it from other similar compounds.
List of Similar Compounds
Isoindoline Derivatives: Compounds with similar isoindoline ring structures.
Piperidine Derivatives: Compounds with similar piperidine ring structures.
特性
分子式 |
C18H20N4O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-(3-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N4O4/c19-10-3-2-8-21(9-10)12-5-1-4-11-15(12)18(26)22(17(11)25)13-6-7-14(23)20-16(13)24/h1,4-5,10,13H,2-3,6-9,19H2,(H,20,23,24) |
InChIキー |
AEGCYTNPNOIOEX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)

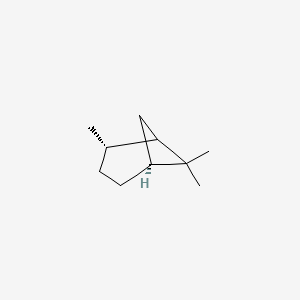
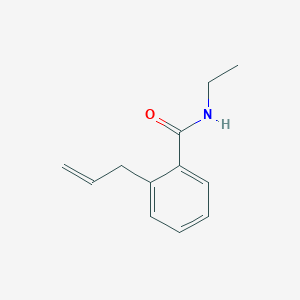
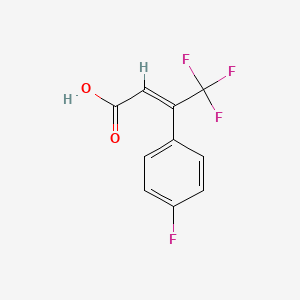
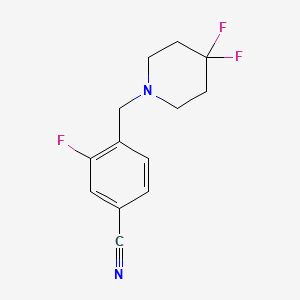
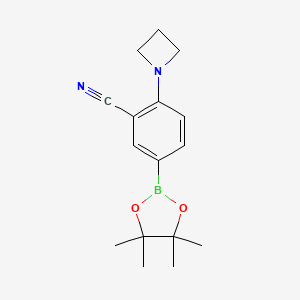
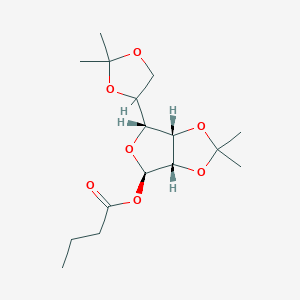
![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)

